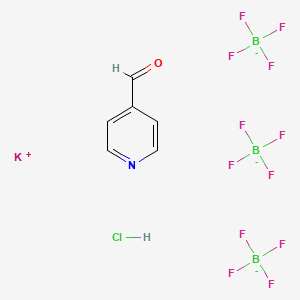
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum is a complex organophosphorus compound that has garnered significant interest in the field of chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum typically involves the reaction of benzhydrylidene-(2,4,6-trimethylphenyl)phosphane with a platinum precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential anticancer agent.
Industry: It is investigated for its role in industrial catalysis and material science.
Mécanisme D'action
The mechanism of action of benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum involves its ability to coordinate with metal centers and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Mesityldiphenylmethylenephosphine
Uniqueness
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum is unique due to its specific structural configuration and the presence of a platinum center.
Propriétés
Numéro CAS |
89041-27-0 |
|---|---|
Formule moléculaire |
C66H63P3Pt |
Poids moléculaire |
1144.2 g/mol |
Nom IUPAC |
benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum |
InChI |
InChI=1S/3C22H21P.Pt/c3*1-16-14-17(2)21(18(3)15-16)23-22(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h3*4-15H,1-3H3; |
Clé InChI |
ADSYPNBDXJOPBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3)C.CC1=CC(=C(C(=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3)C.CC1=CC(=C(C(=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3)C.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


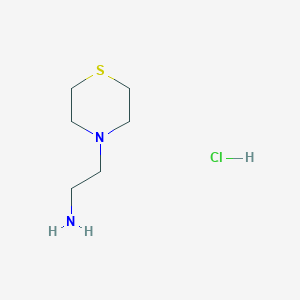
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
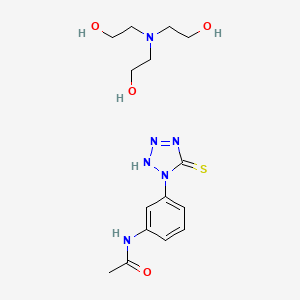

![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
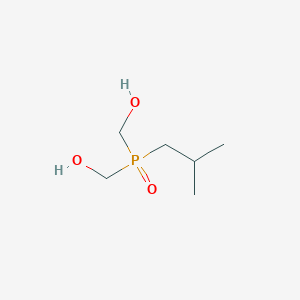
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
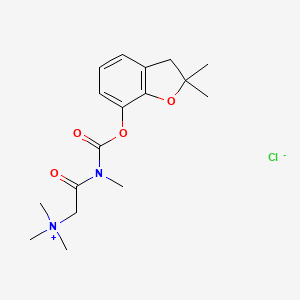
![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)

![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
